2-Isopentyl-3,5-dimethylpyrazine

Description

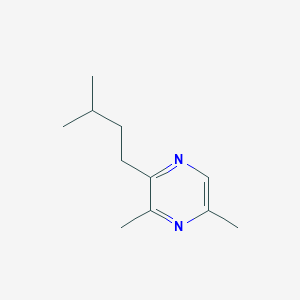

Structure

3D Structure

Properties

CAS No. |

111150-30-2 |

|---|---|

Molecular Formula |

C11H18N2 |

Molecular Weight |

178.27 g/mol |

IUPAC Name |

3,5-dimethyl-2-(3-methylbutyl)pyrazine |

InChI |

InChI=1S/C11H18N2/c1-8(2)5-6-11-10(4)13-9(3)7-12-11/h7-8H,5-6H2,1-4H3 |

InChI Key |

ZVLSVDOZUWIUIJ-UHFFFAOYSA-N |

SMILES |

CC1=CN=C(C(=N1)C)CCC(C)C |

Canonical SMILES |

CC1=CN=C(C(=N1)C)CCC(C)C |

Origin of Product |

United States |

Natural Occurrence and Biological Origin of 2 Isopentyl 3,5 Dimethylpyrazine

Endogenous Production in Insect Secretions

Alkyl-substituted pyrazines are significant semiochemicals in the insect world, often functioning as critical components of pheromone blends that mediate behaviors such as alarm and trail-following. mdpi.com The production of 2-Isopentyl-3,5-dimethylpyrazine has been specifically identified within the exocrine glands of certain ant species.

2-Isopentyl-3,5-dimethylpyrazine, also referred to in literature as 2,5-dimethyl-3-isopentylpyrazine, has been identified as a component of mandibular gland secretions in ants. mdpi.com For instance, it is a known alarm pheromone component for the little fire ant, Wasmannia auropunctata. mdpi.com Research has also pointed to the presence of its isomer, 2-ethyl-3,5-dimethylpyrazine (B18607), in the mandibular glands of several ponerine ants, including Odontomachus brunneus and Odontomachus troglodytes. nih.gov The compound has also been reported in the ant species Anochetus mayri. nih.gov

Pyrazines are a widespread class of chemicals used by ants for communication. nih.gov Trialkyl-substituted pyrazines, which follow the 2,5-dimethyl-3-alkyl or 2,6-dimethyl-3-alkyl substitution pattern, are common alarm pheromones produced in the mandibular glands of various ant subfamilies, including Ponerinae and Myrmicinae. mdpi.com Specifically, 2,5-dimethyl-3-isopentylpyrazine has been shown to elicit escape behavior in workers of Hyponera opacior and Ponera pennsylvanica. mdpi.com These compounds are part of a complex chemical vocabulary; for example, while mandibular gland secretions often serve as alarm signals, secretions from the poison gland are typically used for trail-following. The presence of 2-Isopentyl-3,5-dimethylpyrazine within this chemical arsenal (B13267) highlights its role in the intricate social organization and defense mechanisms of these insects.

Table 1: Identification of 2-Isopentyl-3,5-dimethylpyrazine in Formicidae

| Species | Gland Source | Pheromonal Function |

|---|---|---|

| Wasmannia auropunctata (Little fire ant) | Mandibular Gland | Alarm Pheromone mdpi.com |

| Anochetus mayri | Not Specified | Reported Presence nih.gov |

| Hyponera opacior | Mandibular Gland | Alarm (Elicits Escape) mdpi.com |

| Ponera pennsylvanica | Mandibular Gland | Alarm (Elicits Escape) mdpi.com |

Microbial Biosynthesis and Biogenic Sources

Beyond the animal kingdom, 2-Isopentyl-3,5-dimethylpyrazine is also a product of microbial metabolism. Certain bacteria and fungi are capable of synthesizing this volatile organic compound, contributing to its presence in various ecological niches.

The biosynthesis of pyrazines is a known feature of several bacterial genera. oup.com 2,5-Dimethyl-3-(3-methylbutyl)pyrazine (B90737), a synonym for the target compound, has been specifically reported as a product of Streptomyces antioxidans and the marine bacterium Loktanella sp. nih.gov The ability of microorganisms to produce pyrazines is significant, as these compounds can possess antimicrobial properties. oup.comnih.gov The biosynthesis pathways often involve amino acids; for example, studies on Bacillus subtilis have shown that pyrazines like 2,5-dimethylpyrazine (B89654) are synthesized from L-threonine. nih.gov

Table 2: Microbial Producers of 2-Isopentyl-3,5-dimethylpyrazine

| Microbial Species | Classification |

|---|---|

| Streptomyces antioxidans | Bacterium |

| Loktanella sp. | Bacterium |

Pyrazines are a component of the chemical emissions known as microbial volatile organic compounds (MVOCs), which play a role in microbial defense and communication. adv-bio.com These naturally produced volatiles can have antimicrobial and antifungal properties, helping the producing organism compete in its environment. adv-bio.com The production of pyrazines by soil bacteria such as Paenibacillus and Burkholderia illustrates their role as MVOCs in complex ecosystems. oup.comnih.gov While the biosynthesis of many pyrazines is widespread among microorganisms, the production of specific isomers can be strain-dependent. nih.govresearchgate.net This microbial production represents a convergent evolutionary path, where the same chemical compounds used by insects as pheromones are also synthesized by bacteria, potentially influencing insect-microbe interactions within their shared habitats. nih.govresearchgate.net

Detection in Broader Biological Matrices (General Pyrazine (B50134) Context in Mammalian Volatilomes)

While the specific detection of 2-Isopentyl-3,5-dimethylpyrazine in mammalian volatilomes (the complete set of volatile organic compounds) is not extensively documented, the broader class of pyrazines is a known component. Pyrazines are widely distributed in nature and are unavoidably consumed in the daily diet through cooked or roasted foods like coffee and nuts, contributing to their flavor and aroma. nih.gov Metabolic studies in rats have shown that pyrazine derivatives are efficiently processed, with oxidation of aliphatic side-chains being a primary route of metabolism. nih.govnih.gov The presence of various pyrazines in the body is therefore expected, originating from both dietary intake and potential endogenous or microbial gut production. Their role as signaling molecules in mammals is an area of ongoing research, but their established function as detoxifying enzyme activators suggests a complex interaction with mammalian physiology. oup.com

Biosynthetic and Chemo Enzymatic Pathways of 2 Isopentyl 3,5 Dimethylpyrazine

Elucidation of Biological Synthesis Routes in Microorganisms

The microbial production of pyrazines is a significant alternative to chemical synthesis, offering a "natural" label and milder production conditions. Research has primarily focused on bacteria, particularly species of Bacillus, in elucidating these biosynthetic routes.

The biosynthesis of the core pyrazine (B50134) structure and its alkyl substituents originates from common metabolic building blocks, primarily amino acids.

The Dimethylpyrazine Backbone: The formation of the dimethylpyrazine portion of the molecule is well-documented and is understood to begin with the amino acid L-threonine . nih.govmdpi.com A key enzymatic step is catalyzed by L-threonine-3-dehydrogenase (TDH) , which oxidizes L-threonine to produce L-2-amino-acetoacetate. nih.govacs.org This intermediate is unstable and readily undergoes non-enzymatic decarboxylation to form aminoacetone . nih.gov It is proposed that two molecules of aminoacetone then spontaneously condense and oxidize to form the stable aromatic compound, 2,5-dimethylpyrazine (B89654). nih.govresearchgate.net

Another enzyme, 2-amino-3-ketobutyrate coenzyme A ligase (KBL) , can act on the L-2-amino-acetoacetate intermediate, cleaving it into glycine (B1666218) and acetyl-CoA. nih.gov This represents a competing pathway; consequently, the inactivation of the gene encoding KBL has been shown to improve the yield of 2,5-dimethylpyrazine in engineered microorganisms. nih.govmdpi.com

Incorporation of the Isopentyl Group: The specific enzymatic steps for the addition of the isopentyl side chain to the pyrazine ring have not been fully elucidated for 2-isopentyl-3,5-dimethylpyrazine. However, based on biosynthetic pathways of other branched-chain alkylpyrazines, a plausible route can be proposed. For instance, the formation of 2,5-diisopropylpyrazine (B1313309) in myxobacteria is thought to start from the amino acid L-valine . semanticscholar.org

By analogy, the isopentyl group of 2-isopentyl-3,5-dimethylpyrazine is likely derived from the essential branched-chain amino acid, L-leucine , which contains an isobutyl side chain. wikipedia.org The metabolic breakdown of L-leucine produces several intermediates, including α-ketoisocaproate and its downstream product isovaleryl-CoA. It is hypothesized that an amino-carbonyl compound derived from leucine (B10760876) metabolism condenses with an aminoacetone molecule (from threonine metabolism) to form the final 2-isopentyl-3,5-dimethylpyrazine structure. This condensation would be analogous to the reaction between aminoacetone and 2,3-pentanedione (B165514) (derived from L-threonine and D-glucose) to form 2-ethyl-3,5-dimethylpyrazine (B18607). researchgate.net

The table below summarizes the key precursors and enzymes involved in the biosynthesis of related alkylpyrazines.

| Pyrazine Product | Precursors | Key Enzymes/Reactions |

| 2,5-Dimethylpyrazine | L-Threonine | L-threonine-3-dehydrogenase (TDH); Spontaneous condensation of 2 aminoacetone molecules. nih.govacs.org |

| 2,3,5-Trimethylpyrazine | L-Threonine, D-Glucose | L-threonine-3-dehydrogenase (TDH); Involves acetoin (B143602) and aminoacetone intermediates. nih.gov |

| 2-Ethyl-3,5-dimethylpyrazine | L-Threonine, D-Glucose | Involves aminoacetone and 2,3-pentanedione intermediates. researchgate.net |

| 2,5-Diisopropylpyrazine | L-Valine | Proposed to involve reduction of valine to valinal, followed by dimerization and oxidation. semanticscholar.org |

| 2-Isopentyl-3,5-dimethylpyrazine | L-Threonine, L-Leucine (Proposed) | L-threonine-3-dehydrogenase (TDH) for aminoacetone; Leucine catabolism for isopentyl precursor (Proposed). |

Different microorganisms exhibit varied capabilities in producing alkylpyrazines. Even within a single species, such as Bacillus subtilis, strains isolated from different sources show significant diversity in their pyrazine production profiles.

Studies on B. subtilis strains isolated from natto, a traditional fermented soybean food, have demonstrated this variability. nih.gov Some strains are predisposed to produce high levels of specific pyrazines. For example, one screening study identified a B. subtilis strain that primarily produced 2-methylpyrazine (B48319) and 2,6-dimethylpyrazine, while another was a high producer of 2,5-dimethylpyrazine, 2,3,5-trimethylpyrazine, and 2,3,5,6-tetramethylpyrazine. nih.gov While 2-isopentyl-3,5-dimethylpyrazine was not the focus of these specific studies, its presence has been reported in bacteria, including Streptomyces species, suggesting that the genetic capability for its synthesis exists in the microbial world. nih.gov This strain-specific diversity is attributed to differences in the expression and efficiency of the enzymes in the biosynthetic pathways and the regulation of precursor supply.

Proposed Mechanisms for Pyrazine Formation in Biotic Interactions

The general mechanism for pyrazine ring formation, whether in microbial fermentation or thermal food processing (Maillard reaction), involves the condensation of two α-aminocarbonyl molecules. mdpi.comresearchgate.net These reactive intermediates are key to the formation of the dihydropyrazine (B8608421) ring, which subsequently oxidizes to the stable aromatic pyrazine.

The pathway is generally accepted as follows:

Formation of α-aminocarbonyls: In microorganisms, these are formed enzymatically, such as the conversion of L-threonine to aminoacetone. nih.gov

Condensation: Two molecules of an α-aminocarbonyl (which can be the same or different) condense to form a substituted dihydropyrazine. For example, the self-condensation of aminoacetone yields 2,5-dimethyl-dihydropyrazine.

Oxidation: The dihydropyrazine intermediate is unstable and readily auto-oxidizes to the corresponding aromatic pyrazine (e.g., 2,5-dimethylpyrazine). researchgate.net

The diversity of alkylpyrazines arises from the variety of α-aminocarbonyl precursors available. The condensation of two different α-aminocarbonyls can lead to asymmetrically substituted pyrazines. In the case of 2-isopentyl-3,5-dimethylpyrazine, the proposed mechanism would involve the condensation of one molecule of aminoacetone (derived from threonine) with one molecule of an amino-carbonyl derived from leucine, such as 1-amino-4-methyl-2-pentanone.

Synthetic Biology Approaches for Investigating and Modulating 2-Isopentyl-3,5-dimethylpyrazine Production

While specific synthetic biology strategies for 2-isopentyl-3,5-dimethylpyrazine are not yet reported, approaches used for related pyrazines provide a clear roadmap for future work. Metabolic engineering in host organisms like Escherichia coli and Bacillus subtilis has successfully increased the production of 2,5-dimethylpyrazine and 2,3,5-trimethylpyrazine. mdpi.commdpi.com

Key strategies include:

Overexpression of Key Enzymes: Increasing the expression of the rate-limiting enzyme, L-threonine-3-dehydrogenase (TDH), has been shown to significantly boost the production of threonine-derived pyrazines. mdpi.commdpi.com

Blocking Competing Pathways: Deleting genes that divert precursors away from the desired pathway is a common strategy. For example, knocking out the kbl gene, which encodes 2-amino-3-ketobutyrate CoA ligase, prevents the breakdown of the key intermediate L-2-amino-acetoacetate and channels it towards pyrazine synthesis. mdpi.com

Enhancing Precursor Supply: Engineering the host's central metabolism to increase the intracellular pools of precursors like L-threonine and L-leucine could further enhance yields.

Pathway Assembly: To investigate and optimize the production of 2-isopentyl-3,5-dimethylpyrazine, a synthetic biology approach would involve co-expressing the tdh gene with genes from the L-leucine catabolic pathway. By systematically expressing different combinations of enzymes, the specific intermediates and catalysts responsible for forming the isopentyl precursor could be identified and optimized.

These genetic manipulations, combined with the optimization of fermentation conditions, provide a powerful toolkit for both elucidating the complete biosynthetic pathway and developing microbial cell factories for the sustainable production of 2-isopentyl-3,5-dimethylpyrazine.

Ecological Roles and Biological Functions of 2 Isopentyl 3,5 Dimethylpyrazine

Interspecies Chemical Communication and Signaling

The chemical world is rich with signals that mediate interactions both within and between species. Volatile organic compounds (VOCs), such as pyrazines, play a crucial role in this chemical communication. The compound 2-isopentyl-3,5-dimethylpyrazine and its isomers are involved in complex ecological and biological functions, acting as messengers in a variety of systems.

In the realm of insect ecology, pyrazines are significant semiochemicals—chemicals that convey a signal from one organism to another, modifying the behavior of the recipient. They often function as pheromones, which are semiochemicals used for intraspecific communication.

Pyrazines are key components in the chemical language of social insects, particularly ants, for signaling alarm and marking trails. nih.govwikipedia.org For instance, 2-ethyl-3,6-dimethylpyrazine has been identified as an alarm pheromone component in the fire ant, Solenopsis invicta, produced in the mandibular glands. nih.gov Worker fire ants can detect this pyrazine (B50134) at extremely low concentrations, triggering alarm responses. nih.gov

Other pyrazines serve as trail pheromones, guiding nestmates to food sources or new nest locations. wikipedia.orgresearchgate.net The ant Eutetramorium mocquerysi uses 2,3-dimethyl-5-(2-methylpropyl)pyrazine, a compound secreted from its poison gland, to lay recruitment trails. nih.govnih.gov While research on 2-isopentyl-3,5-dimethylpyrazine itself is limited in this context, its isomer, 2,5-dimethyl-3-isopentylpyrazine, has been identified as a pheromone in several species of bees and wasps, indicating its role in their chemical communication systems. pherobase.com

| Order | Family | Species | Common Name | Signal Category |

|---|---|---|---|---|

| Hymenoptera | Anthophoridae | Epeolus variegatus | Variegated cuckoo bee | Pheromone pherobase.com |

| Hymenoptera | Larridae | Tachytes guatemalensis | - | Pheromone pherobase.com |

| Hymenoptera | Sphecidae | Eremnophila aureonotata | Gold-marked thread-waisted wasp | Pheromone pherobase.com |

| Hymenoptera | Sphecidae | Argogorytes fargei | - | Pheromone pherobase.com |

| Hymenoptera | Sphecidae | Argogorytes mystaceus | - | Pheromone pherobase.com |

The detection of pyrazine pheromones elicits specific and often critical behavioral responses in insects. Alarm pheromones, like the pyrazine used by Solenopsis invicta, can trigger behaviors such as aggression, dispersal, and recruitment of nestmates to a point of disturbance. nih.gov The production of this pyrazine by workers, as well as female and male sexuals, suggests it may also play a part in initiating mating flights. nih.gov

Trail pheromones fundamentally modulate insect movement and foraging strategies. wikipedia.org Ants can follow these chemical paths to efficiently exploit resources. nih.govnih.gov Interestingly, the presence of a trail pheromone does not always influence an ant's perception of food quality, as observed in Lasius niger. frontiersin.org This suggests a sophisticated system where recruitment signals (the pheromone trail) can be decoupled from the individual assessment of a resource, allowing for complex foraging decisions. frontiersin.org The use of 2,5-dimethyl-3-isopentylpyrazine as a pheromone by various bees and wasps implies its role in modulating behaviors essential for their survival and reproduction, such as aggregation, mating, or marking territory. pherobase.com

The influence of pyrazines extends beyond insect-to-insect communication. These volatile compounds are also produced by microorganisms, where they can mediate interactions between microbes and their hosts, including both insects and plants. nih.gov

Microorganisms can produce volatile organic compounds (VOCs) that function as semiochemicals, directly impacting insect behavior. nih.gov This adds a layer of complexity to chemical ecology, where the lines between kingdoms blur. A direct link has been established in the case of the marine bacterium Loktanella sp., which produces 2,5-dimethyl-3-isopentylpyrazine. pherobase.com This same compound is categorized as a pheromone for several insect species, demonstrating a fascinating case of inter-kingdom signaling where a bacterial volatile can potentially influence insect behavior and communication. pherobase.com This suggests that insects may have evolved to eavesdrop on microbial signals to locate resources, hosts, or suitable environments.

Microbial VOCs, including various pyrazines, are known to influence plant physiology. Bacteria that produce these compounds can significantly modulate plant growth and activate defense mechanisms. nih.govnih.gov For example, the bacterium Bacillus amyloliquefaciens produces pyrazine and 2,5-dimethylpyrazine (B89654). nih.gov At high concentrations, these volatiles were found to inhibit the growth of Arabidopsis thaliana seedlings. This growth inhibition was linked to an increase in salicylic (B10762653) acid, a key plant defense hormone, suggesting that the plant perceives the bacterial volatiles as a threat and initiates a defense response. nih.gov Conversely, at lower concentrations, some bacterial volatiles can promote plant growth. nih.govresearchgate.net Studies on Solanum tuberosum (potato) also showed that 2,5-dimethylpyrazine produced by several bacterial isolates was associated with negative effects on plant growth. nih.gov These findings highlight that pyrazines produced by rhizosphere microbes can act as signals that fine-tune the trade-off between plant growth and defense.

| Microbe | Pyrazine Compound(s) | Affected Plant | Observed Effect | Reference |

|---|---|---|---|---|

| Bacillus amyloliquefaciens GB03 | Pyrazine, 2,5-dimethylpyrazine | Arabidopsis thaliana | Growth inhibition at high concentrations; increased salicylic acid and defense gene expression. | nih.gov |

| Bacillus, Serratia, and Pseudomonas isolates | 2,5-dimethylpyrazine | Solanum tuberosum (Potato) | Associated with negative effects on plant growth. | nih.gov |

| Pseudomonas putida BP25 | 2,5-dimethylpyrazine, 2-ethyl-5-methyl pyrazine, 2-ethyl-3,6-dimethyl pyrazine | Various plant pathogens | Inhibited growth of fungal and bacterial plant pathogens. | researchgate.net |

Microbial-Host Interactions: Mediating Inter-Kingdom Communication

Contribution to Broader Ecological Dynamics (e.g., Community Assembly)

The assembly of an ecological community is a dynamic process influenced by a multitude of factors, including competition, predation, and mutualism. Chemical signaling is a key mechanism that governs these interactions. Volatile compounds like 2-isopentyl-3,5-dimethylpyrazine can act as semiochemicals—information-bearing chemicals—that mediate interactions and thereby influence the presence, abundance, and distribution of species within a community.

The influence of pyrazines on community structure is multifaceted. They can act as attractants, repellents, or alarm signals, each function having a cascading effect on community dynamics. For instance, the release of an alarm pheromone by one species can alert other species to the presence of a predator, a form of eavesdropping that shapes predator-prey interactions on a community-wide scale.

Detailed Research Findings:

While specific studies on the ecological role of 2-isopentyl-3,5-dimethylpyrazine are not abundant, extensive research on its isomers and other structurally similar pyrazines provides significant insights. These compounds are frequently identified as crucial semiochemicals, particularly in insects, and also as kairomones that can be detected by other species, including vertebrates.

Pheromonal Communication in Insects: An isomer of the target compound, 2,5-Dimethyl-3-isopentylpyrazine , has been identified as a pheromone in a variety of insect species within the order Hymenoptera. pherobase.com Pheromones are chemical signals that trigger a social response in members of the same species. For example, in the Argentine ant (Linepithema humile) and the European beewolf (Philanthus triangulum), this pyrazine isomer functions as a pheromone, likely playing a role in processes such as mating, aggregation, or trail-marking. pherobase.com Such chemical communication is vital for the social organization and foraging efficiency of these insects, which in turn impacts their competitive ability and role within the community. The convergent evolution of pyrazine use as trail and alarm pheromones in ants and their production by associated bacteria highlights their deep-seated importance in insect ecology. harvard.edu

Alarm Pheromones and Interspecific Signaling: Pyrazines are widely recognized as alarm pheromones in various ant species. harvard.edu When threatened, ants release these compounds to alert nestmates to danger, leading to defensive or evasive behaviors. This rapid communication can influence the outcome of encounters with predators or competitors. Furthermore, these chemical signals are not always private. Other species can intercept these signals, a phenomenon known as eavesdropping, to gain information about potential threats.

Kairomonal Effects on Prey Behavior: Pyrazines produced by predators can act as kairomones, which are chemical signals that are detected by prey species and can induce fear and avoidance behaviors. For instance, a cocktail of pyrazine analogs, including 2,6-dimethylpyrazine, 2,3,5-trimethylpyrazine, and 3-ethyl-2,5-dimethylpyrazine (B149181), identified from wolf urine, has been shown to induce vigilance and fear-related responses in mice and deer. nih.govfrontiersin.org This demonstrates that pyrazines can mediate predator-prey interactions across different trophic levels, influencing the foraging patterns and spatial distribution of prey species, which are key components of community structure.

The following interactive table details the documented pheromonal functions of the closely related isomer, 2,5-Dimethyl-3-isopentylpyrazine, in various insect species.

| Species | Order | Family | Common Name | Pheromone Function |

| Linepithema humile | Hymenoptera | Formicidae | Argentine ant | Pheromone pherobase.com |

| Philanthus triangulum | Hymenoptera | Crabronidae | European beewolf | Pheromone pherobase.com |

This table illustrates how a specific pyrazine compound can be utilized by different species for intraspecific communication, which is a fundamental aspect of their ecological function and contribution to community dynamics. The role of these chemical signals in orchestrating social behaviors directly impacts the success and ecological footprint of these insect populations.

Advanced Analytical Methodologies for the Characterization of 2 Isopentyl 3,5 Dimethylpyrazine

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Profiling

Gas chromatography coupled with mass spectrometry (GC-MS) stands as the foremost analytical technique for the profiling of volatile metabolites like 2-isopentyl-3,5-dimethylpyrazine. nih.gov This powerful combination allows for the separation of individual volatile compounds from a complex mixture, followed by their identification based on their unique mass spectra. In the context of volatile metabolite profiling, GC-MS enables the detection and tentative identification of a wide array of compounds, including various alkylpyrazines, which are often found together in natural and processed materials. nih.govresearchgate.net

The analysis of yeast extract, for instance, by GC-MS has led to the tentative identification of 28 volatile compounds, among which were eight pyrazines. nih.gov The mass spectrum of 2-isopentyl-3,5-dimethylpyrazine, like other alkylpyrazines, provides a fragmentation pattern that serves as a chemical fingerprint. However, a significant challenge in the analysis of alkylpyrazines is that many positional isomers exhibit very similar mass spectra, making definitive identification by spectral data alone often unfeasible and prone to misidentification. nih.govresearchgate.net

To enhance the detection and quantification of 2-isopentyl-3,5-dimethylpyrazine from various sample matrices, optimization of sample preparation is paramount. Headspace solid-phase microextraction (HS-SPME) is a widely adopted, solvent-free technique that concentrates volatile and semi-volatile compounds from the headspace above a sample onto a coated fiber. researchgate.netconicet.gov.ar The efficiency of HS-SPME is influenced by several factors, including the type of fiber coating, extraction time, and temperature. nih.gov

For the analysis of pyrazines in yeast extract, a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber demonstrated superior extraction efficiency compared to other fiber coatings. nih.gov The optimization of HS-SPME parameters is crucial for achieving the best results. For example, in the analysis of pyrazines in oils, optimal conditions were found to be a pre-incubation temperature of 80°C, an extraction temperature of 50°C, and an extraction time of 50 minutes. nih.gov The choice of fiber coating is critical, with porous materials like Carbowax/DVB and PDMS/DVB often showing better extraction efficiency than non-porous coatings for many analytes. e3s-conferences.org The desorption of the analytes from the SPME fiber into the GC injector is also a key step, with parameters such as desorption time and temperature needing careful optimization. nih.gove3s-conferences.org

| Parameter | Optimized Value (Yeast Extract Analysis) | Optimized Value (Oil Analysis) | Significance |

|---|---|---|---|

| Fiber Coating | 50/30 µm DVB/CAR/PDMS nih.gov | PDMS/DVB/CAR (120 µm × 20 mm) nih.gov | The choice of fiber polarity and thickness is crucial for selectively and efficiently adsorbing target analytes. researchgate.net |

| Pre-incubation Temperature | Not specified | 80 °C nih.gov | Warming the sample helps to release volatile compounds into the headspace, increasing their availability for extraction. nih.gov |

| Extraction Temperature | Variable, optimized via RSM nih.gov | 50 °C nih.gov | Affects the partitioning equilibrium of the analyte between the sample matrix, headspace, and SPME fiber. nih.gov |

| Extraction Time | Variable, optimized via RSM nih.gov | 50 min nih.gov | Sufficient time is needed to allow the analyte concentration to reach equilibrium between the sample and the fiber coating. researchgate.net |

Due to the similarity in mass spectra among alkylpyrazine isomers, relying solely on MS data can lead to incorrect assignments. nih.govresearchgate.net A crucial strategy to overcome this ambiguity is the use of gas chromatographic retention indices (RIs). nih.govresearchgate.net The retention index is a measure of where a compound elutes relative to a series of n-alkane standards. By comparing the experimentally determined RI of an unknown peak to the RIs of authentic standards analyzed under the same chromatographic conditions, a much more confident identification can be made. nih.govresearchgate.net

The retention index of a compound is dependent on the stationary phase of the GC column. nih.gov Therefore, using columns with different polarities can provide additional separation and data for more robust identification. For instance, the Kovats retention index for 2,5-dimethyl-3-(3-methylbutyl)pyrazine (B90737) (an isomer of 2-isopentyl-3,5-dimethylpyrazine) has been reported on various columns, with values such as 1295 on a standard non-polar column. nih.gov Similarly, the isomer 5-isopentyl-2,3-dimethylpyrazine (B12294678) has reported retention indices of 1320.1 and 1317 on standard non-polar columns and 1646 and 1680 on standard polar columns. nih.govnist.gov The use of authentic standards of the specific isomers is the gold standard for unequivocal identification, as it allows for direct comparison of both retention time and mass spectrum. nih.gov

| Compound | CAS Number | Column Type | Retention Index |

|---|---|---|---|

| 2,5-Dimethyl-3-(3-methylbutyl)pyrazine | 18433-98-2 thegoodscentscompany.com | Standard Non-Polar | 1295, 1296, 1289, 1304.3 nih.gov |

| 2,5-Dimethyl-3-(3-methylbutyl)pyrazine | 18433-98-2 thegoodscentscompany.com | Semi-Standard Non-Polar | 1310, 1321, 1308, 1319, 1323 nih.gov |

| 2,5-Dimethyl-3-(3-methylbutyl)pyrazine | 18433-98-2 thegoodscentscompany.com | Standard Polar | 1666, 1628.2 nih.gov |

| 5-Isopentyl-2,3-dimethylpyrazine | 18450-01-6 nih.gov | Standard Non-Polar | 1320.1, 1317 nih.gov |

| 5-Isopentyl-2,3-dimethylpyrazine | 18450-01-6 nih.gov | Semi-Standard Non-Polar | 1332 nih.gov |

| 5-Isopentyl-2,3-dimethylpyrazine | 18450-01-6 nih.gov | Standard Polar | 1646, 1680, 1655 nih.gov |

Complementary Analytical Techniques for Structural Elucidation (e.g., high-resolution MS, if broadly applicable)

While GC-MS is a primary tool, complementary analytical techniques can provide further structural confirmation, especially when dealing with isomeric compounds. High-resolution mass spectrometry (HRMS) offers the capability to determine the elemental composition of a molecule with high accuracy by providing a highly precise mass measurement. researchgate.net This can be invaluable in distinguishing between isobaric compounds (molecules with the same nominal mass but different elemental formulas). For some isomeric pyrazines, while their elemental composition is identical, HRMS can help to confirm the molecular formula and reduce the number of potential candidates.

In some cases, specific fragmentation patterns observed in tandem mass spectrometry (MS/MS) or collision-induced dissociation (CID) spectra can help differentiate isomers. nih.gov Although many alkylpyrazine isomers show similar primary mass spectra, the fragmentation of selected precursor ions might reveal subtle differences that can be used for differentiation. Furthermore, comprehensive two-dimensional gas chromatography (GCxGC) coupled to a time-of-flight mass spectrometer (TOF-MS) can offer significantly enhanced separation power, which may help to resolve co-eluting isomers that are not separated by conventional one-dimensional GC. vscht.cz

Bioassay-Guided Fractionation and Electrophysiological Detection for Activity-Based Profiling

Bioassay-guided fractionation is a powerful strategy used to isolate and identify bioactive compounds from a complex mixture. nih.govresearchgate.net This approach involves separating the initial extract into fractions and then testing each fraction for a specific biological activity. nih.govnih.gov The active fractions are then further separated, and the process is repeated until a pure, active compound is isolated. While this technique is more commonly associated with drug discovery from natural products, the principle can be applied to identify compounds responsible for specific sensory properties, such as aroma. nih.gov

In the context of 2-isopentyl-3,5-dimethylpyrazine, which possesses a characteristic odor, a similar approach known as GC-Olfactometry (GC-O) can be employed. In GC-O, the effluent from the GC column is split, with one portion going to the MS detector and the other to a sniffing port where a trained panelist can assess the odor of the eluting compounds. This allows for the direct correlation of a specific aroma with a particular chromatographic peak.

Chemical Synthesis and Derivatization for Research Applications of 2 Isopentyl 3,5 Dimethylpyrazine

Laboratory Synthesis of 2-Isopentyl-3,5-dimethylpyrazine for Reference Standards

The synthesis of high-purity 2-isopentyl-3,5-dimethylpyrazine for use as an analytical reference standard is essential for its unambiguous identification in various matrices. While specific literature detailing the synthesis of this particular compound is not abundant, general methods for the synthesis of alkyl-substituted pyrazines can be applied. A common strategy involves the condensation of an appropriate α-dicarbonyl compound with a 1,2-diamine.

A plausible and established route for synthesizing alkylpyrazines involves the reaction of an amino ketone, which can self-condense and then be oxidized to form the pyrazine (B50134) ring. For instance, the synthesis of 2,5-dimethylpyrazine (B89654) can be achieved through the self-condensation of aminoacetone, followed by oxidation. chemicalbook.com

Another versatile method is the alkylation of a pre-existing pyrazine ring. For example, a method for synthesizing 2-ethyl-3,6-dimethylpyrazine has been developed which involves the reaction of 2,5-dimethylpyrazine with n-propionaldehyde in the presence of a catalyst system like FeSO₄·7H₂O and hydrogen peroxide. google.com This approach, a type of free-radical alkylation, could theoretically be adapted for the synthesis of 2-isopentyl-3,5-dimethylpyrazine by reacting 2,5-dimethylpyrazine with isovaleraldehyde (B47997). The reaction would proceed by generating an isopentyl radical from isovaleraldehyde, which then attacks the pyrazine ring. Subsequent purification by column chromatography would be necessary to isolate the desired product from potential isomers and unreacted starting materials.

A general synthesis for pyrazoles, which shares some chemical principles with pyrazine synthesis, involves the reaction of a β-diketone with hydrazine (B178648) sulfate (B86663) in an alkaline solution. orgsyn.org For pyrazine synthesis, the analogous starting materials would be a 1,2-diamine and an α-diketone.

Synthesis of Isomers and Analogues for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are critical for understanding how the chemical structure of a molecule influences its biological activity. For 2-isopentyl-3,5-dimethylpyrazine, synthesizing isomers and analogues allows researchers to probe the importance of the substitution pattern and the nature of the alkyl groups for its specific effects. nih.gov

The synthesis of isomers, such as 2-isopentyl-3,6-dimethylpyrazine or 5-isopentyl-2,3-dimethylpyrazine (B12294678), would involve selecting the appropriate starting materials. nih.govnih.gov For example, the synthesis of 5-isopentyl-2,3-dimethylpyrazine would require the condensation of 2,3-diaminobutane with isovaleraldehyde followed by oxidation, or a similar multi-step synthetic route.

The synthesis of analogues can be approached by systematically modifying the parent structure. nih.gov This can include:

Varying the alkyl substituents: The isopentyl group could be replaced with other alkyl chains of varying length and branching (e.g., butyl, hexyl, cyclohexyl) to determine the effect of lipophilicity and steric bulk. The methyl groups on the pyrazine ring could also be altered.

Changing the substitution pattern: The positions of the alkyl groups on the pyrazine ring can be moved to create all possible isomers, which can help to map the binding pocket of a potential receptor.

Isosteric replacement: The pyrazine ring itself could be replaced by other heterocyclic systems like pyridine, pyrimidine, or pyridazine (B1198779) to assess the role of the nitrogen atoms' positions. nih.gov Similarly, functional groups within the side chains could be replaced with bioisosteres.

These synthetic campaigns generate a library of related compounds. Each compound is then tested in a relevant assay to build a comprehensive SAR profile, which can guide the design of molecules with enhanced or more specific activity. acs.orgnih.gov For instance, in studies on pyrazinoic acid analogues as antimycobacterial agents, substitutions at the 3- and 5-positions were found to significantly enhance potency. nih.gov

Table 1: Isomers of Isopentyl-dimethylpyrazine

| Common Name | IUPAC Name | CAS Number |

| 2-Isopentyl-3,5-dimethylpyrazine | 2-(3-Methylbutyl)-3,5-dimethylpyrazine | 111150-30-2 thegoodscentscompany.com |

| 2-Isopentyl-3,6-dimethylpyrazine | 2,5-Dimethyl-3-(3-methylbutyl)pyrazine (B90737) | 18433-98-2 nih.govfoodb.ca |

| 5-Isopentyl-2,3-dimethylpyrazine | 2,3-Dimethyl-5-(3-methylbutyl)pyrazine | 18450-01-6 nih.gov |

This table is interactive and can be sorted by column.

Emerging Research Frontiers and Future Perspectives on 2 Isopentyl 3,5 Dimethylpyrazine

Unraveling the Full Complexity of Biosynthetic Pathways and Regulatory Mechanisms

The formation of 2-isopentyl-3,5-dimethylpyrazine and other alkylpyrazines in nature is a complex process that is not yet fully understood. While the Maillard reaction, a chemical reaction between amino acids and reducing sugars, is a well-known pathway for pyrazine (B50134) formation during the heating of food, the biosynthesis of these compounds in living organisms involves intricate enzymatic pathways. nih.govresearchgate.net

Recent research has begun to shed light on the microbial biosynthesis of pyrazines. Several bacterial species, including Bacillus subtilis, Corynebacterium glutamicum, and Bacillus licheniformis, have been identified as producers of various alkylpyrazines. nih.govresearchgate.netescholarship.org Studies have shown that these bacteria can synthesize pyrazines from precursors like L-threonine and acetoin (B143602). nih.gov For instance, in Bacillus subtilis, L-threonine is a key precursor for the synthesis of 2,5-dimethylpyrazine (B89654) and 2,3,5-trimethylpyrazine, a process involving the enzyme L-threonine-3-dehydrogenase. nih.gov

The biosynthesis of 2-ethyl-3,5-dimethylpyrazine (B18607) (a structurally related pyrazine) in Bacillus subtilis has been shown to involve the intermediates aminoacetone (a metabolite of L-threonine) and 2,3-pentanedione (B165514) (a metabolite of L-threonine and D-glucose). researchgate.net Furthermore, a chemoenzymatic pathway for the synthesis of 3-ethyl-2,5-dimethylpyrazine (B149181) from L-threonine has been demonstrated, involving the enzymes L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase. nih.gov These findings suggest that the biosynthesis of 2-isopentyl-3,5-dimethylpyrazine likely involves similar enzymatic reactions and precursors, although the specific enzymes and regulatory mechanisms remain to be fully elucidated.

The regulation of pyrazine production in microorganisms is also an active area of research. Studies have shown that factors such as the availability of precursors, temperature, and the presence of specific genes can significantly influence the types and quantities of pyrazines produced. nih.govresearchgate.net For example, inoculating Daqu (a traditional Chinese fermentation starter) with Bacillus licheniformis has been shown to enhance pyrazine production by increasing the abundance of enzymes involved in nitrogen metabolism and the synthesis of pyrazine precursors like 2,3-butanediol. nih.gov

Exploring Undiscovered Ecological Roles and Evolutionary Pressures

The diverse ecological roles of pyrazines as semiochemicals—chemicals that mediate interactions between organisms—are becoming increasingly apparent. nih.govsuterra.com In the context of 2-isopentyl-3,5-dimethylpyrazine, its presence in various organisms suggests it plays a significant role in chemical communication.

In insects, pyrazines can act as alarm pheromones, trail markers, and aggregation signals. oup.com For instance, certain pyrazines are used by some insects as alerting signals to warn of the presence of toxic plants. oup.com The wood tiger moth utilizes a combination of pyrazines, including 2-sec-butyl-3-methoxypyrazine (B29486) and 2-isobutyl-3-methoxypyrazine, as a chemical defense against bird predators. oup.com The specific blend and concentration of these pyrazines can vary between populations, likely reflecting differences in local predation pressure. oup.com This suggests that the evolution of pyrazine production in insects is driven by the need to effectively deter predators.

The role of pyrazines extends to plant-insect interactions, where they can act as attractants or repellents. acs.org Plants release a complex bouquet of volatile organic compounds (VOCs), including pyrazines, which can guide insects to food sources or oviposition sites. nih.gov Conversely, some pyrazines produced by plants can deter herbivores. The intricate chemical communication networks involving plants, insects, and even microbes are a subject of ongoing research. acs.org Understanding these interactions is crucial for developing sustainable pest management strategies. acs.orgnumberanalytics.com

The evolutionary pressures shaping the production of 2-isopentyl-3,5-dimethylpyrazine are likely multifaceted. In addition to predation pressure, factors such as competition for resources, mate selection, and the need to adapt to novel environments could all play a role. The evolution of resistance to pesticides in insects, for example, highlights their remarkable ability to adapt to strong selective pressures through mechanisms like de novo mutations or standing genetic variation. nih.gov A similar evolutionary arms race may be occurring between organisms that use pyrazines for communication and those that have evolved to detect and interpret these chemical signals.

Innovations in Analytical Techniques for Trace Analysis and In Situ Detection

The detection and identification of volatile organic compounds (VOCs) like 2-isopentyl-3,5-dimethylpyrazine, often present in trace amounts, require sophisticated analytical techniques. nih.govnih.gov Gas chromatography coupled with mass spectrometry (GC-MS) has traditionally been the gold standard for analyzing pyrazines and other VOCs. nih.govnih.govnih.gov This method allows for the separation of complex mixtures and provides detailed structural information for identification. nih.gov

However, traditional GC-MS analysis is often performed off-site, which can be time-consuming and may not capture the dynamic nature of VOC emissions. nih.govnih.gov This has led to the development of innovative techniques for on-site and in situ detection. nih.govmdpi.com These methods offer the advantage of providing real-time data, which is crucial for monitoring dynamic processes in fields like environmental science and food chemistry. mdpi.com

Some of the emerging analytical techniques include:

Miniaturized Gas Chromatography: Portable GC systems are being developed for rapid, on-site analysis of VOCs. nih.gov

Direct Injection Mass Spectrometry (DIMS): Techniques like secondary electrospray ionization (SESI)-MS allow for the direct analysis of volatiles in the air without prior separation, offering high sensitivity and real-time monitoring capabilities. acs.org

Ion Mobility Spectrometry (IMS): This technique separates ions based on their size and shape, providing an additional dimension of separation for complex mixtures. nih.gov

Electronic Noses: These devices use an array of sensors to detect and differentiate between different VOC profiles, providing a "fingerprint" of the sample. nih.govresearchgate.net

These innovative techniques are not only improving the sensitivity and speed of analysis but also enabling new research possibilities. For instance, in situ monitoring of plant VOC emissions can provide insights into how plants respond to environmental stress in real-time. acs.org Similarly, on-site analysis of food aromas can help in quality control and process optimization. researchgate.netscribd.com

Below is a table summarizing some of the key analytical techniques used for pyrazine analysis:

| Analytical Technique | Principle | Advantages | Limitations |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates compounds based on their volatility and mass-to-charge ratio. nih.govnih.gov | High resolution and sensitivity, provides structural information. nih.govnih.gov | Typically requires sample collection and off-site analysis. nih.gov |

| Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | Separates compounds based on their polarity and uses multiple stages of mass analysis for high selectivity and sensitivity. nih.gov | Rapid and suitable for liquid samples. nih.gov | May not be suitable for all volatile compounds. nih.gov |

| Headspace Solid-Phase Microextraction (HS-SPME)-GC-MS | A pre-concentration technique that extracts volatile compounds from the headspace of a sample before GC-MS analysis. google.com | Simple, fast, and requires a small sample size. google.com | The choice of fiber coating is crucial for efficient extraction. |

| Secondary Electrospray Ionization-Mass Spectrometry (SESI-MS) | A soft ionization technique that allows for the direct analysis of volatile and semi-volatile compounds in the gas phase. acs.org | Real-time analysis, high sensitivity, and minimal sample preparation. acs.org | May not be suitable for all types of compounds. acs.org |

Rectifying Past Misidentifications and Ensuring Data Robustness

The accurate identification of chemical compounds is fundamental to the integrity of scientific research, particularly in fields like chemical ecology where subtle differences in chemical structures can have significant biological consequences. numberanalytics.com In the study of pyrazines, the existence of numerous positional isomers presents a significant analytical challenge. nih.gov Many of these isomers have very similar mass spectra, making their unambiguous identification by mass spectrometry alone difficult. nih.gov This has led to instances of misidentification in the scientific literature. nih.gov

To address this issue, researchers are increasingly relying on a combination of analytical techniques to ensure the correct identification of pyrazine isomers. The use of gas chromatographic retention indices (RIs) in conjunction with mass spectral data is a powerful tool for differentiating between isomers. nih.gov By comparing the RIs of unknown compounds to those of authentic standards on different GC columns, a much higher degree of confidence in the identification can be achieved. nih.gov

The importance of data robustness extends beyond accurate identification to encompass the entire experimental and analytical workflow. nih.govnih.gov In chemical ecology, where researchers often deal with complex biological systems and variable environmental conditions, ensuring the reliability and reproducibility of data is paramount. numberanalytics.com This involves careful experimental design, appropriate statistical analysis, and transparent reporting of methods and results. numberanalytics.comnih.gov

The development of public databases and spectral libraries, such as the NIST Mass Spectral Library, plays a crucial role in improving the accuracy of compound identification. nih.govnist.gov These resources provide a wealth of reference data that can be used to compare and validate experimental findings.

Predictive Modeling of Chemical Communication Networks Involving this Pyrazine

The intricate web of chemical communication that governs interactions between organisms can be viewed as a complex network. acs.orgresearchgate.net Predictive modeling, powered by computational and machine learning approaches, is emerging as a powerful tool to understand and predict the behavior of these chemical communication networks. nih.govnetworkscience.aiorientjchem.orgnexocode.com

In the context of 2-isopentyl-3,5-dimethylpyrazine and other semiochemicals, predictive models can be used to:

Simulate and predict the outcome of chemical reactions: By modeling the reaction conditions, it's possible to predict the yield and efficiency of pyrazine synthesis, which can aid in optimizing industrial production processes. networkscience.ai

Understand odor-receptor interactions: Computational docking can be used to predict how specific odorant molecules, like 2-isopentyl-3,5-dimethylpyrazine, bind to olfactory receptors in insects. nih.gov This can help in understanding the molecular basis of olfaction and in designing new pest control strategies. mdpi.com

Model the behavior of insect brains: Computational models of the insect olfactory system can help to understand how odor information is processed in the brain and how this leads to specific behavioral responses. nih.govresearchgate.net This knowledge can be applied to develop "whole-insect programmable sensors" for detecting volatile chemicals. usda.gov

Predict the effects of environmental changes on chemical communication: Models can be used to simulate how factors like temperature and habitat fragmentation might affect the production and dispersal of semiochemicals, and how this might impact species interactions.

Develop predictive models for risk assessment: By analyzing the traits of different species, it's possible to develop models that predict their sensitivity to chemical stressors, which can be valuable for environmental risk assessment. wur.nl

The development of these predictive models relies on the availability of large and diverse datasets, including information on chemical structures, biological activity, and environmental parameters. wur.nlmdpi.com As more data becomes available and computational methods become more sophisticated, the predictive power of these models will continue to improve, offering new insights into the complex world of chemical communication.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Isopentyl-3,5-dimethylpyrazine, and how do reaction conditions influence isomer formation?

- Methodological Answer : The compound can be synthesized via condensation of 1,2-diaminopropane with 2,3-pentanedione under controlled pH (neutral to slightly acidic) and temperature (80–100°C). However, this method often yields a mixture of isomers (e.g., 2-ethyl-3,5-dimethylpyrazine and 2-ethyl-3,6-dimethylpyrazine). Adjusting stoichiometry and using catalysts like acetic acid can reduce side products. For isomer-specific synthesis, chiral auxiliaries or enantioselective catalysts may be required .

Q. Which analytical techniques are most reliable for identifying and quantifying 2-Isopentyl-3,5-dimethylpyrazine in complex matrices?

- Methodological Answer : Gas chromatography coupled with mass spectrometry (GC-MS) or two-dimensional GC (GC×GC-TOFMS) is preferred for separation and identification due to its volatility. Key spectral markers include m/z 136 (molecular ion) and fragments at m/z 121 (loss of CH₃) and 94 (pyrazine ring cleavage). Quantification requires internal standards like deuterated analogs to account for matrix effects .

Q. How can NMR spectroscopy distinguish between structural isomers of alkylated pyrazines?

- Methodological Answer : ¹H NMR can differentiate isomers via coupling patterns and chemical shifts. For example, in 2-ethyl-3,5-dimethylpyrazine, the ethyl group (δ 1.2–1.4 ppm, triplet) and adjacent methyl groups (δ 2.5–2.7 ppm, singlet) show distinct splitting, whereas 2-ethyl-3,6-dimethylpyrazine exhibits downfield shifts for methyl groups near nitrogen atoms (δ 2.8–3.0 ppm). ¹³C NMR further resolves ambiguities using carbonyl carbon shifts .

Advanced Research Questions

Q. What strategies improve the resolution of isomeric pyrazine mixtures during chromatographic separation?

- Methodological Answer : High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) or reverse-phase columns (C18 with 0.1% trifluoroacetic acid) enhances isomer separation. For GC, using polar capillary columns (e.g., DB-WAX) and temperature gradients (40°C to 220°C at 5°C/min) optimizes peak resolution. Multi-dimensional separation (GC×GC) is recommended for complex matrices .

Q. How does the stability of 2-Isopentyl-3,5-dimethylpyrazine vary under different storage conditions, and what degradation products form?

- Methodological Answer : The compound is sensitive to light and oxygen, undergoing autoxidation to form pyrazine N-oxides (detected via LC-MS). Stability studies show degradation rates increase at >25°C or pH <5. Storage in amber vials under nitrogen at –20°C minimizes degradation. Accelerated aging tests (40°C/75% RH for 6 months) reveal <5% degradation under inert conditions .

Q. What computational methods predict the bioactivity of pyrazine derivatives, and how do substituent positions influence interactions with biological targets?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties (HOMO-LUMO gaps) linked to antioxidant activity. Molecular docking (AutoDock Vina) identifies binding affinities for targets like G-protein-coupled receptors. For example, the isopentyl group at position 2 enhances hydrophobic interactions, while methyl groups at positions 3 and 5 modulate steric hindrance .

Q. How do isotopic labeling techniques (e.g., ¹⁵N, ²H) aid in tracing pyrazine formation pathways in thermal reactions?

- Methodological Answer : Isotopic enrichment (e.g., ¹⁵N-labeled ammonia) in Maillard reaction studies reveals pyrazine formation via Strecker degradation. GC-IRMS (isotope ratio mass spectrometry) quantifies ¹³C/¹²C and ¹⁵N/¹⁴N ratios, showing >70% of nitrogen originates from amino acids like proline. ²H labeling tracks hydrogen transfer from reducing sugars during pyrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.